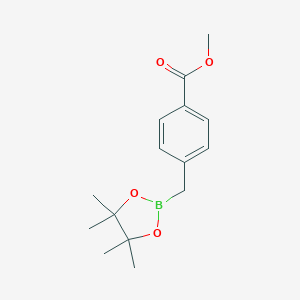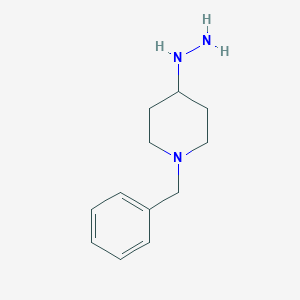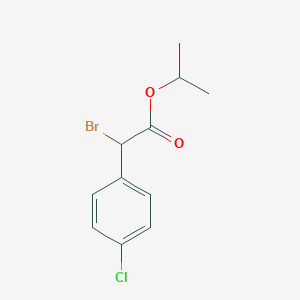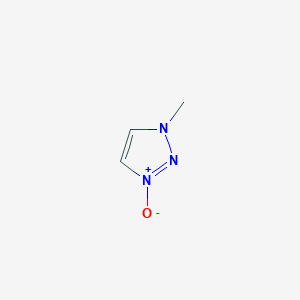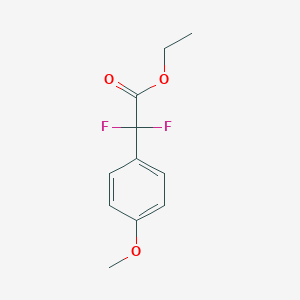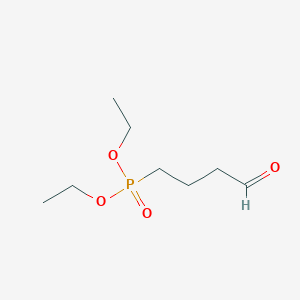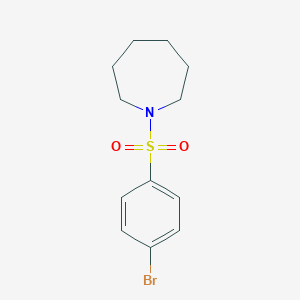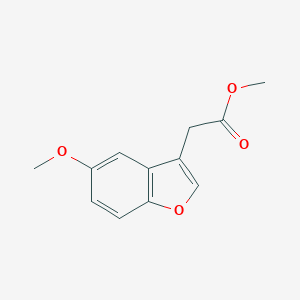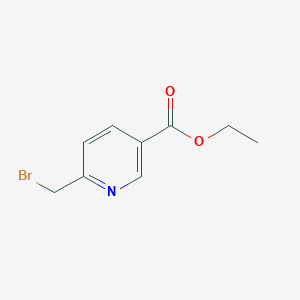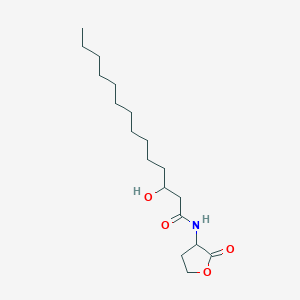
3-hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide
Übersicht
Beschreibung
3-hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide is a N-acyl-amino acid . It has a molecular formula of C18H33NO4 .
Molecular Structure Analysis
The molecular structure of 3-hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide is represented by the InChI string: InChI=1S/C18H33NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h15-16,20H,2-14H2,1H3,(H,19,21) .Physical And Chemical Properties Analysis
The average mass of 3-hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide is approximately 327.465 Da, and its monoisotopic mass is approximately 327.24096 Da .Wissenschaftliche Forschungsanwendungen
Regulation of Biofilm Structure
The compound is involved in N-Acylhomoserine lactone-mediated quorum sensing, which regulates biofilm structure in certain bacteria . For instance, in Methylobacterium populi P-1M, the structure and adhesion strength of biofilms are determined in part by AHL-mediated quorum sensing .
Quorum Sensing in Bacteria
Quorum sensing is a bacterial communication mechanism that coordinates gene expression in response to cell density . The compound is a type of N-Acyl homoserine lactone (AHL), a quorum-sensing signal molecule used by many gram-negative bacteria .
3. Regulation of Biofilm Formation in Vibrio alginolyticus In Vibrio alginolyticus, a marine opportunistic pathogen, the compound has been found to regulate biofilm formation . Moderate levels of the compound can induce or enhance biofilm formation and alter its structure .
Role in Microbial Functional Amyloids
The compound has been found to bind to microbial functional amyloids, which serve diverse purposes for structure, adhesion, and defense . These amyloids could be important for bacterial survival in non-laboratory conditions, such as in acute lung infections .
Potential Therapeutic Target
Given its role in biofilm formation and quorum sensing, the compound could be a potential target for therapies aimed at disrupting these processes . Interference with quorum sensing signaling, for instance, could disrupt biofilm formation and potentially make bacterial infections easier to treat .
Role in Energy Metabolism
In the cerebral cortex, the compound has been associated with energy-related metabolites . This suggests a potential role in energy metabolism, although further research would be needed to fully understand this role .
Wirkmechanismus
Target of Action
N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone, also known as 3-hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide or N-(3-oxodecanoyl)-homoserine lactone, is a member of the N-acyl-homoserine lactone family . These molecules are involved in a bacterial communication process known as quorum sensing . They act as signaling molecules, controlling gene expression and cellular metabolism .
Mode of Action
This compound is a small diffusible signaling molecule . It interacts with its targets by diffusing across the cell membrane and binding to specific receptor proteins within the cell . This binding event triggers changes in gene expression, leading to alterations in cellular behavior .
Biochemical Pathways
The compound plays a crucial role in the quorum sensing system of bacteria . It affects several biochemical pathways, including those involved in virulence factor production, biofilm formation, and cellular metabolism . For instance, it has been found to alter lipid-ordered domains, which are critical for transmembrane receptor signaling .
Pharmacokinetics
Given its chemical structure, it is likely soluble in dmf or acetonitrile . It is recommended to be stored at -20°C , suggesting that it may have stability issues at higher temperatures.
Result of Action
The action of this compound results in significant changes in bacterial behavior. It can decrease the production of various quorum sensing-controlled virulence factors . It also alters the level of various metabolites involved in the quorum sensing system .
Action Environment
The action of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone can be influenced by various environmental factors. For instance, the presence of other signaling molecules, the density of the bacterial population, and the physical and chemical conditions of the environment can all impact the efficacy and stability of this compound .
Eigenschaften
IUPAC Name |
3-hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h15-16,20H,2-14H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQUESGRCDRZTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1CCOC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470555 | |
| Record name | 3-Hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide | |
CAS RN |
172670-99-4 | |
| Record name | 3-Hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



